6-Hydroxy-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one
Description
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-hydroxy-2-[2-(methylamino)ethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H11N3O2/c1-8-3-2-5-9-6(11)4-7(12)10-5/h4,8H,2-3H2,1H3,(H2,9,10,11,12) |
InChI Key |
FLHJMSVTFRQCBD-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=NC(=CC(=O)N1)O |
Origin of Product |
United States |
Preparation Methods
Classical Biginelli Condensation
- Reactants: Aromatic or aliphatic aldehyde, ethyl acetoacetate (β-ketoester), and urea or substituted urea.
- Catalysts: Brønsted acids such as p-toluenesulfonic acid, phosphate-based catalysts (e.g., mono-ammonium phosphate), or metal salts.
- Conditions: Typically reflux in ethanol or solvent-free heating at 80-100 °C.
- Procedure: The three components are mixed with the catalyst and heated until completion, monitored by thin-layer chromatography (TLC). The product precipitates upon cooling and is purified by recrystallization.
| Catalyst Type | Catalyst Loading | Temperature (°C) | Reaction Time (min) | Yield (%) |
|---|---|---|---|---|
| p-Toluenesulfonic acid | 5 mol% | 90 | 30 | 85-95 |
| Mono-ammonium phosphate | 3 mol% | Reflux in EtOH | 60 | 88-92 |
| Iron(III) tosylate | 10 mol% | 80 | 40 | 90 |
Microwave-Assisted Synthesis
- Catalyst: Tetrabutylammonium bromide (TBAB) as phase transfer catalyst.
- Conditions: Solvent-free, microwave irradiation for 3-4 minutes.
- Advantages: Rapid reaction, high yields, environmentally friendly.
- Procedure: Mix substituted arylaldehyde, β-ketoester, and urea or thiourea with TBAB, irradiate under microwave, then cool and isolate product by filtration and recrystallization.
Summary Table:
| Parameter | Details |
|---|---|
| Catalyst | TBAB (catalytic amount) |
| Reaction Time | 3-4 minutes |
| Temperature | Microwave irradiation (power-controlled) |
| Solvent | None (solvent-free) |
| Yield Range | 90-95% |
| Functional Group Tolerance | High (halides, nitro, hydroxy, ethers) |
Nanocatalyst-Driven Solvent-Free Synthesis
- Catalyst: SO3H-functionalized magnetic nanocatalyst (SO3H@imineZCMNPs).
- Conditions: Solvent-free, 90 °C, 30 minutes.
- Advantages: Reusable catalyst, easy separation by magnet, green chemistry.
- Procedure: Mix ethyl acetoacetate, aldehyde, urea, and catalyst; heat under solvent-free conditions; isolate by filtration and recrystallization.
Catalyst Reusability and Yield Data:
| Cycle Number | Yield (%) | Catalyst Activity Retention (%) |
|---|---|---|
| 1 | 96 | 100 |
| 2 | 95 | 99 |
| 3 | 94 | 98 |
| 4 | 93 | 97 |
Mechanistic Insights
The synthesis generally proceeds through:
- Formation of an iminium ion intermediate from the aldehyde and urea derivative.
- Nucleophilic attack by the enol form of the β-ketoester.
- Cyclization and dehydration to yield the dihydropyrimidinone ring.
- For the methylaminoethyl side chain, the urea component is substituted with a methylaminoethyl group, or post-synthetic modification introduces this moiety.
Comparative Analysis of Preparation Methods
| Method | Catalyst Type | Reaction Time | Yield (%) | Green Chemistry Features | Scalability |
|---|---|---|---|---|---|
| Classical Biginelli | Brønsted acids, metal salts | 30-60 min | 85-95 | Moderate (solvent use, heating) | Good |
| Microwave-Assisted TBAB | Phase transfer catalyst | 3-4 min | 90-95 | High (solvent-free, energy-saving) | Excellent |
| Nanocatalyst SO3H@imineZCMNPs | Magnetic nanocatalyst | 30 min | 93-96 | High (reusable catalyst, solvent-free) | Good |
Summary of Key Research Findings
- The Biginelli reaction remains the foundational method for synthesizing 3,4-dihydropyrimidin-4-one derivatives.
- Use of substituted urea derivatives or post-synthesis functionalization enables introduction of the methylaminoethyl side chain.
- Catalysts such as phosphate fertilizers, TBAB, and magnetic nanocatalysts improve yield, reduce reaction time, and enhance environmental sustainability.
- Microwave irradiation dramatically reduces reaction times while maintaining high yields.
- The choice of catalyst and reaction conditions can be tailored for scalability and green chemistry compliance.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
6-Hydroxy-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
Key structural differences among related compounds lie in substitutions at positions 2, 5, and 6 of the dihydropyrimidinone core:
Physicochemical and Pharmacokinetic Properties
- Polarity and Solubility : The 6-hydroxy group in the target compound increases aqueous solubility compared to ethyl or methyl derivatives (e.g., C₈H₁₃N₃O in ).
- Stability: The methylaminoethyl side chain may confer better metabolic stability than analogs with labile esters (e.g., ethoxycarbonyl groups in ).
Commercial Availability and Challenges
- Derivatives with complex substituents (e.g., coumarin-linked pyrimidinones in ) require multi-step synthesis, increasing production costs.
Biological Activity
6-Hydroxy-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone derivative notable for its diverse biological activities and structural versatility. This compound, belonging to the class of dihydropyrimidinones, features a hydroxyl group and a methylaminoethyl side chain, which contribute to its potential therapeutic applications. This article explores the biological activity of this compound, synthesizing data from various sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of 6-Hydroxy-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one is , with a molecular weight of approximately 168.20 g/mol. The compound's structure includes a pyrimidine ring that is pivotal in its biological interactions.
Biological Activities
Research has identified several significant biological activities associated with 6-Hydroxy-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one:
- Antimicrobial Activity : Similar compounds in the dihydropyrimidinone class have demonstrated antimicrobial properties. The unique structural features of this compound may enhance its efficacy against various pathogens .
- Antitumor Effects : Preliminary studies suggest that dihydropyrimidines can exhibit antitumor activity. This is particularly relevant given the structural similarities with other known antitumor agents .
- Calcium Channel Blockade : Some derivatives of dihydropyrimidines act as calcium channel blockers (CCBs), which could position this compound as a candidate for cardiovascular applications .
- Adenosine Receptor Modulation : The compound's interaction with adenosine receptors has been noted, potentially influencing pathways related to inflammation and pain .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications in the dihydropyrimidinone structure can significantly affect biological activity. For instance, the presence of the methylaminoethyl side chain enhances selectivity towards specific biological targets compared to simpler analogs .
Comparative Analysis with Related Compounds
A comparative analysis highlights how 6-Hydroxy-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one stands out among similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3,4-Dihydropyrimidin-2(1H)-one | Lacks methylamino side chain | Antimicrobial properties |
| 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | Acetyl group instead of hydroxyl | Antitumor activity |
| 5-(Ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | Ethoxycarbonyl substitution | Cardiovascular effects |
This table illustrates how the unique combination of functional groups in 6-Hydroxy-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one contributes to its distinct biological profile.
Case Studies and Research Findings
Several studies have focused on the pharmacological evaluation of dihydropyrimidine derivatives:
- Antitumor Studies : In vitro assays have shown that compounds similar to 6-Hydroxy-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one can inhibit cancer cell proliferation through apoptosis induction .
- Cardiovascular Applications : Research indicates that certain dihydropyrimidines can effectively lower blood pressure by blocking calcium channels, suggesting potential therapeutic uses in hypertension .
Q & A
(Basic) What synthetic routes are recommended for 6-Hydroxy-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications. A common approach adapts the Biginelli reaction framework:
- Key Steps :
- Yield Optimization :
(Basic) How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
Structural validation employs:
- Spectroscopic Techniques :
- NMR : Distinct peaks for the pyrimidine ring protons (δ 6.5–8.0 ppm) and methylamino groups (δ 2.5–3.0 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 167.21 (matching its molecular weight) .
- X-ray Crystallography : Resolves the dihydropyrimidinone ring conformation and substitution patterns .
(Advanced) What methodologies assess its interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Radiolabeled Binding Assays : Quantify affinity for targets like serotonin receptors using ³H-labeled ligands .
- Electrophysiological Recordings : Measure functional modulation of ion channels (e.g., calcium channels) in cell lines .
- Surface Plasmon Resonance (SPR) : Real-time kinetics analysis of target binding .
(Advanced) How do structural modifications influence its bioactivity compared to analogs?
Methodological Answer:
Comparative studies highlight:
-
Substitution Effects :
-
Activity Data :
Analog (CAS) Key Feature Bioactivity 1185143-22-9 Ethyl substituent Antimicrobial 1479181-94-6 Aminopropyl chain Neuroprotective 5350-32-1 (6-Methyluracil) No methylamino group Nucleic acid metabolism
(Advanced) How can contradictions in reported pharmacological effects be resolved?
Methodological Answer:
Discrepancies arise from:
- Experimental Models : Antithrombotic activity in rat models (e.g., H-DHPM in ) may not translate to human cells due to metabolic differences.
- Structural Variants : Analog-specific substitutions (e.g., trifluoromethyl groups in ) alter target selectivity.
- Resolution Strategies :
(Basic) What solubility and stability considerations are critical for experimental use?
Methodological Answer:
- Solubility : The dihydrochloride salt form (CAS 2137765-30-9) improves aqueous solubility for in vitro assays .
- Stability :
- Store at -20°C in anhydrous DMSO to prevent hydrolysis of the dihydropyrimidinone ring.
- Avoid prolonged exposure to light (UV-sensitive due to conjugated π-system) .
(Advanced) What in vitro/in vivo models evaluate its therapeutic potential?
Methodological Answer:
- In Vitro :
- In Vivo :
(Advanced) How can computational approaches predict its binding modes?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., calcium channels or serotonin receptors).
- MD Simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) .
- QSAR Studies : Correlate substituent electronic properties (e.g., Hammett σ values) with activity trends .
(Basic) What key spectroscopic features identify this compound?
Methodological Answer:
- ¹H NMR :
- Pyrimidine ring protons: δ 6.7 (H-5), δ 4.2 (H-3, H-4).
- Methylaminoethyl chain: δ 2.8 (N-CH₂), δ 2.5 (N-CH₃) .
- IR : Stretching vibrations at 1670 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H) .
(Advanced) How do its pharmacokinetic properties compare to analogs?
Methodological Answer:
- Absorption : Lower logP (~1.2) than lipophilic analogs (e.g., trifluoromethyl derivatives in ) improves aqueous solubility but may limit blood-brain barrier penetration .
- Metabolism : Hepatic CYP450-mediated oxidation of the methylamino group generates polar metabolites (detected via LC-MS) .
- Half-Life : Shorter than benzothieno[2,3-d]pyrimidine analogs due to rapid renal clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
